N-(4-甲基吡啶-3-基)-4-(噻唑-2-氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

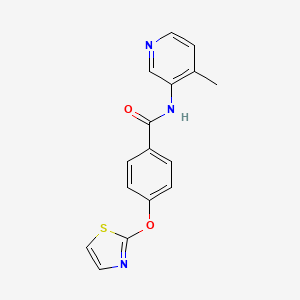

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound that appears to be a derivative of benzamide with substitutions that include a thiazole and a pyridine ring. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which include various benzamide derivatives with biological activities and different synthesis methods.

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through the formation of Schiff's bases, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides was performed using microwave irradiation, which provided a cleaner, more efficient, and faster method compared to traditional thermal heating . These methods suggest that the synthesis of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide could potentially be optimized using microwave-assisted techniques.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be a rigid molecule due to internal hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide to determine its conformation and stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For example, some benzamide derivatives have been screened for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidases . The antibacterial activity of thiazolepyridine conjugated benzamides has also been investigated, with some derivatives showing moderate bacterial growth inhibition . These studies suggest that N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide could also be evaluated for its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are important for their potential applications. For example, the melting point range for 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was reported, and its FTIR analysis provided information on the vibrational frequencies of various functional groups . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives was studied to understand the role of methyl functionality and non-covalent interactions . These analyses would be relevant for assessing the properties of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide and its suitability for drug development or other applications.

科学研究应用

有机材料中的合成及应用

与 N-(4-甲基吡啶-3-基)-4-(噻唑-2-氧基)苯甲酰胺相关的苯并噻唑和噻唑并吡啶在医药和有机材料中普遍存在。已报道了一种利用 2,2,6,6-四甲基哌啶-N-氧自由基 (TEMPO) 催化的电解 C-H 硫化无金属和试剂的合成方法。该工艺能够从 N-(杂)芳基硫代酰胺均匀合成这些化合物,突显了苯并噻唑和噻唑并吡啶高效且环保生产方面的重大进展 (Qian 等人,2017 年)。

抗菌应用

对结构与 N-(4-甲基吡啶-3-基)-4-(噻唑-2-氧基)苯甲酰胺相似的噻唑并吡啶衍生物的研究已导致新型抗菌剂的开发。一项通过一锅三组分反应合成 N-苯基-2-(噻唑并[5,4-b]吡啶-2-基)苯甲酰胺的研究证明了对金黄色葡萄球菌和枯草芽孢杆菌菌株的中等细菌生长抑制作用。这一发现为基于噻唑并吡啶支架设计新型抗菌药物开辟了潜在途径 (Karuna 等人,2021 年)。

凝胶化特性

N-(噻唑-2-基)苯甲酰胺衍生物(包括具有甲基官能团的衍生物)的合成揭示了它们作为超分子凝胶剂的能力。这项研究提供了对甲基官能团和非共价相互作用(如 S⋯O 相互作用)对凝胶化行为的影响的见解。这些发现可能对开发具有特定凝胶化特性的新材料产生影响 (Yadav 和 Ballabh,2020 年)。

抗菌和抗癌活性

噻唑衍生物(包括与 N-(4-甲基吡啶-3-基)-4-(噻唑-2-氧基)苯甲酰胺相似的结构)已被合成并测试其抗菌活性。其中一些化合物对各种细菌和真菌菌株表现出有效的活性,在某些情况下优于参考药物。这表明噻唑衍生物在开发新型抗菌剂方面具有潜力 (Bikobo 等人,2017 年)。此外,噻二唑和苯甲酰胺杂化物的微波辅助合成产生了对几种人类癌细胞系具有良好抗癌活性的化合物,表明这些结构在肿瘤学中的治疗潜力 (Tiwari 等人,2017 年)。

属性

IUPAC Name |

N-(4-methylpyridin-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-6-7-17-10-14(11)19-15(20)12-2-4-13(5-3-12)21-16-18-8-9-22-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFRRQGXAQCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)

![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)